3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
Description
3-(1H-Indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is a benzamide derivative featuring an indole moiety at the 3-position of the benzamide core and a 3,4,5-trimethoxybenzyl group attached to the amide nitrogen. The indole group is known for its role in modulating biological activity through interactions with aromatic receptors or enzymes, while the trimethoxybenzyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
3-indol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-13-17(14-23(30-2)24(22)31-3)16-26-25(28)19-8-6-9-20(15-19)27-12-11-18-7-4-5-10-21(18)27/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJNYIGJFXSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be described by its structural formula:
This structure features an indole moiety linked to a trimethoxybenzyl group through a benzamide bond, which is critical for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with indole and benzamide functionalities often exhibit diverse biological activities. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation.
The antimicrobial activity of this compound is hypothesized to involve disruption of microbial cell membranes and interference with essential cellular processes. Similar compounds have shown that indole derivatives can form pores in bacterial membranes, enhancing the penetration of therapeutic agents into cells .
Efficacy Against Pathogens
A study evaluating various indole derivatives reported minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against resistant strains of bacteria . While specific data for the compound is limited, its structural similarities to other active indole derivatives suggest comparable efficacy.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | High activity |
| Escherichia coli | 1.0 | Moderate activity |
| Pseudomonas aeruginosa | 2.0 | Lower activity |
Mechanisms and Pathways
Research indicates that compounds with indole structures can induce apoptosis in cancer cells via multiple pathways, including the activation of caspases and modulation of gene expression . The specific pathways influenced by this compound warrant further investigation.
Case Studies
In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines. For instance:
- U373MG Glioma Cells : Induction of apoptosis was observed with altered gene expression profiles following treatment with similar indole derivatives .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U373MG | 15 | Induced apoptosis |
| MCF-7 | 10 | Inhibited proliferation |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is its role as an anticancer agent. Studies have shown that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against human cancer cells, demonstrating significant activity comparable to well-known anticancer drugs like combretastatin A-4 .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications at the indole and benzamide positions can enhance potency .
Case Study 1: Antiproliferative Activity Evaluation
A series of analogs derived from this compound were tested for antiproliferative activity using the MTT assay against three human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that several compounds exhibited IC50 values in the nanomolar range, signifying potent activity .
Case Study 2: Structural Modifications
Research involving structural modifications of the benzamide moiety revealed that certain substitutions could significantly enhance the compound's anticancer properties. For example, replacing hydrogen atoms with halogens or other functional groups led to increased binding affinity to tubulin .
Data Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 25 | Tubulin polymerization inhibition |
| B | HeLa | 30 | Microtubule disruption |
| C | A549 | 40 | Apoptosis induction |
Other Applications
Anti-inflammatory Properties
Beyond its anticancer potential, the compound has also been evaluated for anti-inflammatory activities. Research indicates that derivatives can enhance the effects of non-steroidal anti-inflammatory drugs (NSAIDs) when conjugated with them, suggesting a dual-action mechanism that may benefit conditions like arthritis .
Neuroprotective Effects
Emerging studies suggest that indole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their applicability in treating conditions such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Antitumor Activity
Several benzamide and quinazolinone derivatives bearing the 3,4,5-trimethoxybenzyl group exhibit antitumor activity. For example:
- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) This quinazolinone derivative demonstrated a mean GI50 of 17.90 µM against tumor cell lines, comparable to 5-fluorouracil (18.60 µM). The thioacetamide linker and chlorophenyl group enhance cytotoxicity .
- N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19) With a GI50 of 6.33 µM, this compound outperformed erlotinib (7.29 µM), likely due to dual trimethoxybenzyl groups improving target affinity .
Comparison with Target Compound: The absence of a quinazolinone core in 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide may reduce antitumor potency compared to Compounds 7 and 17. However, the indole group could introduce novel interactions with DNA or kinases, warranting further evaluation.
Anti-inflammatory and COX-2 Inhibitors
- N-(2-(3,4,5-Trimethoxybenzyl)benzoxazole-5-yl) Benzamide Derivatives
These compounds selectively inhibit COX-2 (IC50 = 0.07–0.12 µM) due to the benzoxazole core and trimethoxybenzyl group fitting into COX-2’s hydrophobic pocket . - 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)Isoxazole-3-Carboxamide (Compound 1)
This isoxazole derivative inhibits mPTP in mitochondria, suggesting dual anti-inflammatory and cytoprotective effects .
Comparison with Target Compound : The indole group in the target compound may shift selectivity toward mPTP modulation rather than COX-2 inhibition. Structural differences (indole vs. benzoxazole/isoxazole) could alter binding kinetics and therapeutic applications.
Antioxidant and Metal-Binding Analogues
- 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide (THHEB) THHEB exhibits potent antioxidant activity (IC50 = 22.8 µM for DPPH scavenging), attributed to its polyphenolic structure .
Comparison with Target Compound : The target compound lacks hydroxyl groups critical for radical scavenging, likely reducing antioxidant activity. However, its amide and indole groups may enable metal coordination, a property unexplored in current evidence.
Structural Analogues with Varied Bioactivities
*TMB = 3,4,5-trimethoxybenzyl
Q & A
Q. Q1. What are the validated synthetic routes for 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling indole derivatives with 3,4,5-trimethoxybenzylamine precursors. A common approach uses amide bond formation between activated carboxylic acids (e.g., benzoyl chloride derivatives) and amines under controlled pH and temperature. For example, analogous compounds were synthesized via condensation of salicylamide with 3,4,5-trimethoxybenzoyl chloride, achieving 33% yield after preparative HPLC purification . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO or THF), and reaction time to minimize byproducts. Real-time monitoring via TLC or HPLC ensures intermediate purity.
Q. Q2. How is structural confirmation of this compound achieved using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Signals for aromatic protons (e.g., δ 7.86 ppm for indole protons, δ 7.23 ppm for trimethoxybenzyl groups) and methoxy groups (δ 3.2–3.8 ppm) confirm substituent positions .
- ¹³C NMR : Carbonyl peaks (δ ~164 ppm) validate amide bond formation, while aromatic carbons (δ 105–141 ppm) map the indole and benzamide moieties .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected [M+H]+ ion) and purity (>95%) .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?
SAR studies focus on modifying the indole and trimethoxybenzyl groups. For example:
- Indole substitution : Introducing electron-withdrawing groups (e.g., fluoro at C5) enhances binding to kinase targets, as seen in related indazole-benzamide hybrids .
- Trimethoxy group : Replacing methoxy with ethoxy alters lipophilicity, impacting cellular uptake. Analogous compounds with 3,4,5-trimethoxybenzamide motifs show enhanced antiproliferative activity in cancer cell lines .
- Bioisosteric replacements : Swapping the indole with benzothiazole or pyrazole moieties (e.g., as in ) can modulate selectivity for ATP-binding pockets.
Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility or metabolic instability). Methodological solutions include:
- Prodrug design : Esterification of methoxy groups improves bioavailability, as demonstrated for fluorinated xanthenone-benzamide analogs .
- Formulation optimization : Nanoencapsulation or PEGylation enhances solubility, using techniques validated in fluorescent probe studies .
- Metabolite tracking : LC-MS/MS identifies active metabolites in plasma, addressing false negatives in primary assays .
Q. Q5. How can molecular docking and dynamics simulations guide target identification?
Docking studies using crystal structures of potential targets (e.g., tubulin or Aurora kinases) prioritize binding hypotheses. For example:
- Indole interactions : The planar indole ring may occupy hydrophobic pockets, while the trimethoxybenzyl group engages in hydrogen bonding with catalytic lysine residues .
- Free energy calculations : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) quantify binding stability and guide scaffold modifications .
Q. Q6. What analytical methods validate purity and stability under varying storage conditions?
- HPLC-DAD/ELSD : Dual detection (UV and evaporative light scattering) identifies degradation products (e.g., hydrolysis of methoxy groups) .
- Accelerated stability studies : Samples stored at 40°C/75% RH for 6 months are analyzed for polymorphic changes via XRPD .
- Forced degradation : Exposure to acidic/alkaline conditions or UV light identifies labile functional groups (e.g., amide bond cleavage) .
Experimental Design Considerations
Q. Q7. How to design assays for evaluating dual inhibitory activity (e.g., kinase and microtubule disruption)?
- Kinase inhibition : Use ADP-Glo™ assays (e.g., for Aurora B) with IC₅₀ determination at 1–10 µM compound concentrations .
- Microtubule disruption : Immunofluorescence microscopy (anti-α-tubulin staining) in HeLa cells quantifies mitotic arrest .
- Counter-screening : Include off-target kinases (e.g., EGFR) to assess selectivity, as seen in triazole-benzamide studies .
Q. Q8. What in vitro models best predict in vivo efficacy for inflammatory applications?
- Primary immune cells : LPS-stimulated macrophages (IL-6/TNF-α ELISA) validate anti-inflammatory activity .
- Transwell assays : Measure neutrophil migration inhibition to assess chemotaxis blockade, a key mechanism in analogs like indole-triazole hybrids .
Data Interpretation Challenges
Q. Q9. How to address low correlation between enzymatic inhibition and cellular IC₅₀ values?
Q. Q10. What statistical approaches differentiate assay noise from true structure-activity trends?
- Multivariate analysis : Principal Component Analysis (PCA) correlates structural descriptors (e.g., ClogP, polar surface area) with activity clusters .
- Dose-response rigor : Use 4-parameter logistic curves (GraphPad Prism) for IC₅₀ calculations, ensuring R² > 0.95 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
